molecular formula C8H5F4NO2 B2578021 1-Nitro-3-(1,1,2,2-tetrafluoroethyl)benzene CAS No. 2551119-17-4

1-Nitro-3-(1,1,2,2-tetrafluoroethyl)benzene

Cat. No. B2578021
CAS RN: 2551119-17-4
M. Wt: 223.127
InChI Key: YCPWRXGMSNFGJT-UHFFFAOYSA-N
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Description

1-Nitro-3-(1,1,2,2-tetrafluoroethyl)benzene is a research chemical with the molecular formula CHFNO .


Molecular Structure Analysis

The molecular structure of this compound consists of 21 bonds; 16 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

The boiling point of this compound is 93 °C at 2 mm Hg . The density is 1.455 g/mL at 25 °C . The refractive index is n20/D 1.461 .

Scientific Research Applications

Direct Amination and Synthesis of Benzimidazoles, Quinoxalines, and Benzotriazoles

1-Nitro-4-(pentafluorosulfanyl)benzene, which is structurally similar to 1-Nitro-3-(1,1,2,2-tetrafluoroethyl)benzene, has been utilized in direct amination processes. This compound has been successfully aminated to produce compounds that serve as precursors for the synthesis of benzimidazoles, quinoxalines, and benzotriazoles. Such compounds have potential applications in the development of new materials and pharmaceuticals (Pastýříková et al., 2012).

Dissociative Electron Attachment Studies

The compound 1-nitro-3(1122-tetrafluoroethoxy)-benzene, a derivative of nitro-benzene, has been investigated through dissociative electron attachment studies. This research provides insights into the interactions of electrons with such molecules, contributing to the understanding of molecular electronics and potentially influencing the design of new electronic materials (Wnorowska et al., 2014).

Synthesis and Nucleophilic Aromatic Substitution

Synthesis and nucleophilic aromatic substitution of compounds structurally similar to this compound have been explored. These processes result in novel benzenes with specific substitution patterns. Such synthetic routes are crucial for creating new chemical entities that can be used in various industrial and pharmaceutical applications (Ajenjo et al., 2016).

Preparation of SF5 Aromatics via Vicarious Nucleophilic Substitution

Vicarious nucleophilic substitutions of hydrogen in nitro(pentafluorosulfanyl)benzenes, closely related to this compound, have been used for the preparation of SF5 aromatics. These reactions lead to the formation of various substituted benzenes, opening avenues for the synthesis of novel organic compounds useful in material science and pharmaceutical research (Beier et al., 2011).

Luminescent Metal–Organic Frameworks for Sensing Applications

Research into luminescent metal–organic frameworks (MOFs) based on benzene-cored derivatives, including those related to nitro-benzene compounds, has been conducted. These MOFs exhibit potential for sensing applications, particularly in the detection of nitro explosives in aqueous media. This research contributes significantly to the field of environmental monitoring and security (Deng et al., 2017).

Hydroxylation for Synthesis of Phenols and Amines

Hydroxylation studies of para- and meta-nitro-(pentafluorosulfanyl)benzenes have been conducted. These studies are crucial for the synthesis of phenols and amines, which are important intermediates in the production of pharmaceuticals and other fine chemicals (Beier & Pastýříková, 2011).

Mechanism of Action

The mechanism of action of 1-Nitro-3-(1,1,2,2-tetrafluoroethyl)benzene is not available in my current knowledge base .

Safety and Hazards

1-Nitro-3-(1,1,2,2-tetrafluoroethyl)benzene may cause an allergic skin reaction and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

1-nitro-3-(1,1,2,2-tetrafluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-7(10)8(11,12)5-2-1-3-6(4-5)13(14)15/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPWRXGMSNFGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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